molecular formula C19H24N4O6 B2908844 3-methyl-6-(4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309729-52-8

3-methyl-6-(4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B2908844
Número CAS: 2309729-52-8
Peso molecular: 404.423
Clave InChI: CEYZXLMOBDNVLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-6-(4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative, a scaffold widely explored in medicinal chemistry due to its versatility in drug design. Pyrimidine-2,4-diones are critical in antiviral (e.g., AZT, stavudine) and antimicrobial agents, with substitutions on the core structure modulating biological activity, solubility, and metabolic stability . The target compound features a piperazine linker and 2,3,4-trimethoxybenzoyl moiety, distinguishing it from simpler analogs. This article compares its structural and functional attributes with related compounds, emphasizing structure-activity relationships (SAR) and pharmacokinetic properties.

Propiedades

IUPAC Name

3-methyl-6-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6/c1-21-15(24)11-14(20-19(21)26)22-7-9-23(10-8-22)18(25)12-5-6-13(27-2)17(29-4)16(12)28-3/h5-6,11H,7-10H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYZXLMOBDNVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-methyl-6-(4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4O5C_{22}H_{30}N_{4}O_{5} with a molecular weight of 430.5 g/mol. The compound features a complex structure comprising a pyrimidine core substituted with a piperazine moiety and a trimethoxybenzoyl group.

PropertyValue
Molecular FormulaC22H30N4O5
Molecular Weight430.5 g/mol
IUPAC Name3-methyl-6-(4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
SMILESCC(C)C1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Anticancer Activity

Research indicates that compounds similar to 3-methyl-6-(4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, derivatives have shown selective inhibition against various cancer cell lines. In one study, related compounds demonstrated IC50 values in the low micromolar range against breast cancer cells .

The compound's mechanism involves inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. It is hypothesized that the piperazine and trimethoxybenzoyl groups enhance binding affinity to target proteins involved in tumor growth regulation.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the piperazine and pyrimidine rings significantly influence biological activity. For example:

  • Substituents on the piperazine ring can modulate potency and selectivity toward specific biological targets.
  • Trimethoxy substitutions on the benzoyl group have been associated with enhanced lipophilicity and cellular uptake .

Table 2: SAR Findings

ModificationEffect on Activity
Piperazine substituent variationsIncreased potency against cancer cells
Trimethoxy group presenceEnhanced solubility and bioavailability

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Inhibition of MIF2 Tautomerase : A related pyrimidine derivative exhibited potent inhibition with an IC50 value of 7.2 μM .
  • Anticancer Efficacy : A series of piperazine derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity .
  • Neuropharmacological Effects : Some derivatives showed activity as serotonin receptor antagonists, which may contribute to their therapeutic potential in neurological disorders .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name/ID Core Structure Key Substituents Biological/Physicochemical Properties References
Target Compound Pyrimidine-2,4-dione 4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl, 3-methyl Hypothesized enhanced receptor binding & solubility -
5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl derivative (I) Pyrimidine-2,4-dione Sulfonyl group, dihydrobenzo[d]ioxine High logP (lipophilicity), moderate solubility
N-Butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (II) Pyrimidine-2,4-dione N-butyl-N-methyl sulfonamide Lower logP, higher aqueous solubility
6-Arylthio derivatives (12d–12j) Pyrimidine-2,4-dione Arylthio groups (e.g., trifluoromethylphenyl, fluorophenyl) Anti-HIV activity (RT inhibition)
3d, 3e, 3f (Benzylidene hydrazinyl derivatives) Pyrimidine-2,4-dione 4-Methoxy, 3-methoxy, or 4-nitrobenzylidene hydrazinyl Variable synthesis yields (27–47%)
Thiazole-containing derivatives Thieno[2,3-d]pyrimidine-2,4-dione 2-Methylthiazole, benzyl/chloroacetamide modifications Antimicrobial activity vs. Staphylococcus aureus
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 1,3-Dimethyl Reduced polarity, base for further modifications

Key Observations

However, derivative I’s sulfonyl group increases molecular weight (MW) and logP, reducing solubility compared to the target compound’s trimethoxybenzoyl group, which may balance hydrophobicity and hydrogen-bonding capacity .

Arylthio vs. Trimethoxybenzoyl Groups :

  • Compounds 12d–12j () with arylthio substituents exhibit anti-HIV activity, suggesting electron-withdrawing groups (e.g., trifluoromethyl) enhance RNA-binding affinity. The target compound’s trimethoxybenzoyl group could similarly improve π-π stacking or hydrophobic interactions in target proteins .

Hydrazinyl Derivatives :

  • Derivatives 3d–3f () show substituent-dependent synthesis yields (27–47%), with electron-deficient groups (e.g., 4-nitro in 3f ) complicating purification. The target compound’s trimethoxybenzoyl group may improve synthetic feasibility compared to nitro-containing analogs .

Antimicrobial Activity :

  • Thiazole-modified pyrimidine-diones () demonstrate potent activity against Staphylococcus aureus, highlighting the role of heterocyclic extensions . The target compound’s piperazine-trimethoxybenzoyl motif may similarly enhance antimicrobial properties through membrane disruption or enzyme inhibition .

Pharmacokinetic and Computational Insights

Table 2: Computational and Experimental Data for Selected Compounds
Compound ID logP (Calc.) Solubility (mg/mL) H-Bond Donors/Acceptors DFT Energy (Hartree) Key Findings
I 3.8 0.12 2/8 -1205.6 High lipophilicity limits bioavailability
II 2.1 1.45 1/6 -985.3 Improved solubility due to sulfonamide
12g 2.9 0.68 1/5 - Optimal anti-HIV activity (IC₅₀ = 0.8 μM)
  • The target compound’s trimethoxybenzoyl group likely increases logP compared to II but remains lower than I , suggesting moderate solubility. DFT studies (B3LYP/6-311+G(2d,p)) for I and II reveal electronic differences in frontier orbitals, influencing reactivity and binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.